2-Octanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.899 mg/mL at 20 °C

Miscible with alcohol, ether

1:9-12 IN 50% ALCOHOL, 1:1-1.7 IN 70% ALCOHOL

Soluble in alcohol, hydrocarbons, ether, esters, etc.

In water, 899 mg/L at 20 °C

1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

Canonical SMILES

Neurotoxicity Studies:

One area of research explores the potential neurotoxic effects of 2-Octanone. Studies using rats have investigated the specific molecular arrangement necessary for the development of peripheral neuropathy, a nerve damage condition, by comparing 2-Octanone to other compounds. These studies involved administering the compound to rats and observing its impact on their nervous system using electrophysiological techniques. An experimental study on the neurotoxicity of 2-octanone and 2-hexanol, a metabolite of n-hexane:

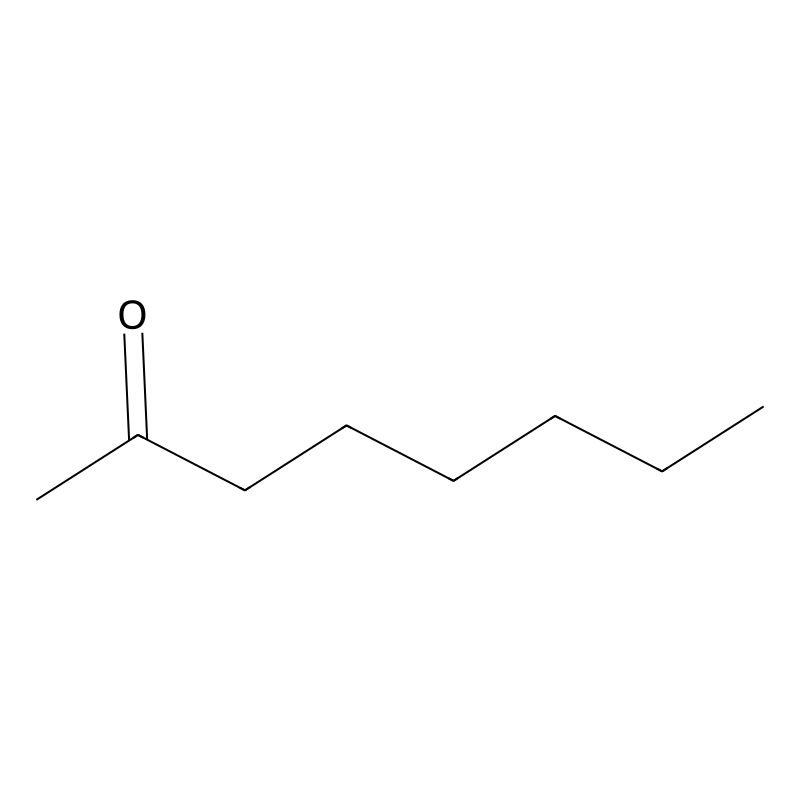

2-Octanone, also known as methyl hexyl ketone or octan-2-one, is an eight-carbon straight-chain ketone with the molecular formula and a molar mass of approximately 128.22 g/mol. It is a colorless, oily liquid characterized by a strong, pungent odor reminiscent of fruity candy and blue cheese, which can become unpleasant at higher concentrations . The compound has a melting point of approximately -16 °C and a boiling point ranging from 173 to 175 °C, with a density between 0.815 and 0.817 g/cm³ . 2-Octanone is only slightly soluble in water but miscible with organic solvents such as acetone and ethanol .

2-Octanone can be synthesized through several methods:

- Oxidation of 2-Octanol: The most common method involves the oxidation of 2-octanol using oxidizing agents such as Jones reagent or potassium permanganate .

- Reductive Condensation: Another method includes the reductive condensation of acetone with pentanal .

- Oxidation of 1-Octene: This involves the oxidation of 1-octene using hydrogen peroxide under acidic conditions .

- Distillation of Sodium Ricinoleate: A less common method involves distilling sodium ricinoleate obtained from castor oil with sodium hydroxide .

2-Octanone has various applications across different industries:

- Flavoring Agent: It is used in the food industry for its flavor-enhancing properties, particularly in dairy products and confectionery.

- Fragrance Component: In perfumery, it contributes to floral and fruity scents.

- Solvent: Due to its solvent properties, it is utilized in paint thinners and coatings.

- Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds.

Several compounds are structurally similar to 2-octanone, primarily within the ketone family. Here are some notable examples:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Differences |

|---|---|---|---|

| 2-Heptanone | 114.18 | One carbon less than 2-octanone | |

| 3-Octanone | 128.22 | Different position of the carbonyl group | |

| 2-Nonanone | 142.24 | One carbon more than 2-octanone |

The uniqueness of 2-octanone lies in its specific carbon chain length and functional group positioning, which influence its physical properties, odor profile, and reactivity compared to these similar compounds.

Physical Description

colourless to pale yellow liquid with an apple-like odou

Color/Form

XLogP3

Boiling Point

173.5

Flash Point

Vapor Density

Density

0.820 at 20 °C/4 °C

0.813-0.819

LogP

2.37

log Kow = 2.37

Odor

FLORAL, BITTER, FRUITY (UNRIPE APPLE)

Pleasant

Melting Point

Fp -16 °

-16 °C

-16°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 1846 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 1831 of 1846 companies with hazard statement code(s):;

H226 (99.78%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.35 mm Hg at 25 °C

Pictograms

Flammable

Other CAS

111-13-7

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Methods of Manufacturing

By distilling sodium ricinoleate with caustic soda.

2-Octanone is produced industrially by two methods: Reductive condensation of acetone with pentanal ... /and by/ oxidation of 1-octene with hydrogen peroxide in the presence of a catalyst containing rhenium oxide or a special palladium-copper catalyst in the presence of nitriles.

General Manufacturing Information

Baked goods, 252.9 ppm; Cheese 333.5 ppm; Frozen dairy, 23.50 ppm; Condiment, relish, 1.0 ppm; Softcandy, 16.67 ppm; Gelatin, pudding 15.04 ppm; Snack foods, 2.00 ppm; Non-alcoholic beverages, 7.00 ppm; Alcoholic beverages, 0.10 ppm.

CONCN IN FINAL PRODUCT (%): SOAP: USUAL 0.01, MAX 0.1; DETERGENT: USUAL 0.003, MAX 0.01; CREAMS, LOTIONS: USUAL 0.005, MAX 0.02; PERFUME: USUAL 0.04, MAX 0.4.

THE COUNCIL OF EUROPE (1974) INCLUDED METHYL HEXYL KETONE AT A LEVEL OF 2 PPM IN THE LIST OF ARTIFICIAL FLAVORING SUBSTANCES THAT MAY BE ADDED TO FOODSTUFFS WITHOUT HAZARD TO PUBLIC HEALTH.

Analytic Laboratory Methods

2-Octanone was measured in machine cutting-fluid emulsion following steam-distillation and vacuum distillation and analysis by GC/MS using a fused silica capillary column.

Clinical Laboratory Methods

Interactions

The effect of aliphatic nontoxic ketones on the neurotoxicity of methyl-n-butyl-ketone was studied in rats. Male Donryu-rats were exposed to methyl-n-butyl-ketone alone or in combination with methylethyl-ketone, methyl-n-propyl-ketone, methyl-n-amyl-ketone, or methyl-n-hexyl-ketone. Each ketone was injected subcutaneously in equimolar doses of 4 millimoles per kilogram, once daily, five days a week for 20 weeks. The animals were weighed biweekly and observed for signs of neurotoxicity. Maximum motor fiber conduction velocity and distal latency were measured every two weeks in the tail nerves. All treated animals showed significant decreases in body weights, relative to controls. Animals treated with methyl-n-butyl-ketone plus methyl-n-propyl-ketone, methyl-n-amyl-ketone, and methyl-n-hexyl-ketone showed greater weight decreases than those treated with methyl-n-butyl-ketone alone. Treated animals showed weakness in the hind legs. Hind leg weakness was more severe in rats treated with the combined ketone doses than with methyl-n-butyl-ketone alone. All the ketones enhanced the neurotoxicity of methyl-n-butyl-ketone as measured by decreased motor conduction velocities and prolonged distal latencies of the tail nerve. Methyl-n-hexyl-ketone had the greatest potentiating effect on methyl-n-butyl-ketone. The authors note that methyl-n-hexyl-ketone had the longest carbon chain. They suggest that the lengths of the carbon chain of the aliphatic ketones is directly related to their abilities to potentiate methyl-n-butyl-ketone neurotoxicity.